

what is the mechanism of (2E)-TCO-PNB ester reactivity

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Compound of Interest

Compound Name: (2E)-TCO-PNB ester

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An In-depth Technical Guide to the Reactivity of **(2E)-TCO-PNB Ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester, also known as (2E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a heterobifunctional crosslinker pivotal in the field of bioorthogonal chemistry.^{[1][2]} It possesses two key reactive moieties: a highly strained trans-cyclooctene (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This dual functionality allows for a two-step bioconjugation strategy. Initially, the PNB ester facilitates the covalent attachment of the TCO group to a biomolecule of interest via primary amines, such as the side chain of lysine residues. Subsequently, the TCO-functionalized biomolecule can be selectively and rapidly ligated with a tetrazine-modified molecule through an inverse-electron-demand Diels-Alder (IEDDA) reaction.^{[3][4]} The exceptional kinetics and high specificity of the TCO-tetrazine ligation make it a preferred method for creating complex bioconjugates in aqueous environments, including live cells.^{[5][6]} This guide provides a detailed overview of the reaction mechanisms, quantitative kinetic data, and experimental protocols associated with **(2E)-TCO-PNB ester**.

Core Reactivity Mechanisms

The utility of **(2E)-TCO-PNB ester** stems from two distinct and orthogonal reactions: the aminolysis of the PNB ester and the IEDDA cycloaddition of the TCO ring.

PNB Ester Reactivity with Primary Amines

The p-nitrophenyl ester is a well-established amine-reactive functional group. The reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine on a biomolecule (e.g., the ϵ -amino group of a lysine residue) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a stable carbamate linkage and the release of p-nitrophenol as a byproduct. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7-9) to ensure the amine is deprotonated and thus more nucleophilic.^[7]

TCO Reactivity with Tetrazines (IEDDA)

The ligation of trans-cyclooctene with a 1,2,4,5-tetrazine is a cornerstone of bioorthogonal "click" chemistry.^[8] The reaction is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.^[8] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, irreversibly driving the reaction to completion and forming a stable dihydropyridazine conjugate.^{[5][8]} The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly at low concentrations and physiological temperatures without the need for a catalyst.^{[5][9]}

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics. The second-order rate constants are among the highest reported for any bioorthogonal reaction.^[5] The specific rate is dependent on the substitution patterns of both the TCO and the tetrazine.

Reactants	Rate Constant (k) (M ⁻¹ s ⁻¹)	Notes
General TCO with Tetrazines	1 - 1 x 10 ⁶	General range reported in the literature.[5]
TCO with Dipyridyl Tetrazine	2000 (±400)	Specific tetrazine derivative.[7]
TCO with Methyl-substituted Tetrazines	~1000	A commonly used class of tetrazines.[7]
TCO with Hydrogen-substituted Tetrazines	up to 30,000	Generally more reactive than methyl-substituted tetrazines. [7]
sTCO with Tet-v2.0	72,500 (±1660)	sTCO is a conformationally strained TCO with even faster kinetics.[10]
ATTO-tetrazines with TCO	up to 1000	ATTO-dyes are commonly used fluorescent probes.[7]

Experimental Protocols

Protocol 1: Labeling a Protein with (2E)-TCO-PNB Ester

This protocol describes the general procedure for conjugating the TCO moiety to a protein using the PNB ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- **(2E)-TCO-PNB ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[11]
- 1 M Sodium Bicarbonate (NaHCO₃)[5]
- Spin desalting columns[7]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

Methodology:

- Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[7]
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of **(2E)-TCO-PNB ester** in anhydrous DMF or DMSO.
- Reaction Setup: To your protein solution, add 1 M NaHCO₃ to a final concentration of 50-100 mM.[7]
- Conjugation: Add a 10-20 fold molar excess of the TCO-PNB ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction for 60 minutes at room temperature.[5]
- Quenching (Optional): To quench any unreacted TCO-PNB ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]
- Purification: Remove excess, unreacted TCO-PNB ester and byproducts by purifying the TCO-labeled protein using a spin desalting column.[7]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the "click" reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

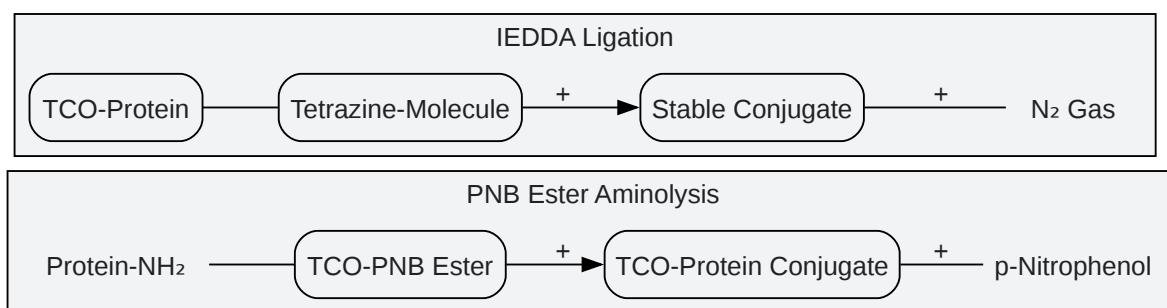
- TCO-labeled protein (from Protocol 1)
- Tetrazine-labeled protein (prepared using a similar NHS-ester labeling protocol with a tetrazine-NHS ester)[5]
- Reaction buffer (e.g., PBS, pH 7.4)[9]

Methodology:

- Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.
- Ligation Reaction: Mix the TCO- and tetrazine-labeled proteins in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[7]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[9] For some applications, the incubation can be extended to 2 hours or performed at 4°C for a longer duration.[7]
- Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[5]
- Purification: The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[7]
- Storage: Store the final conjugate at 4°C.[7]

Visualizations

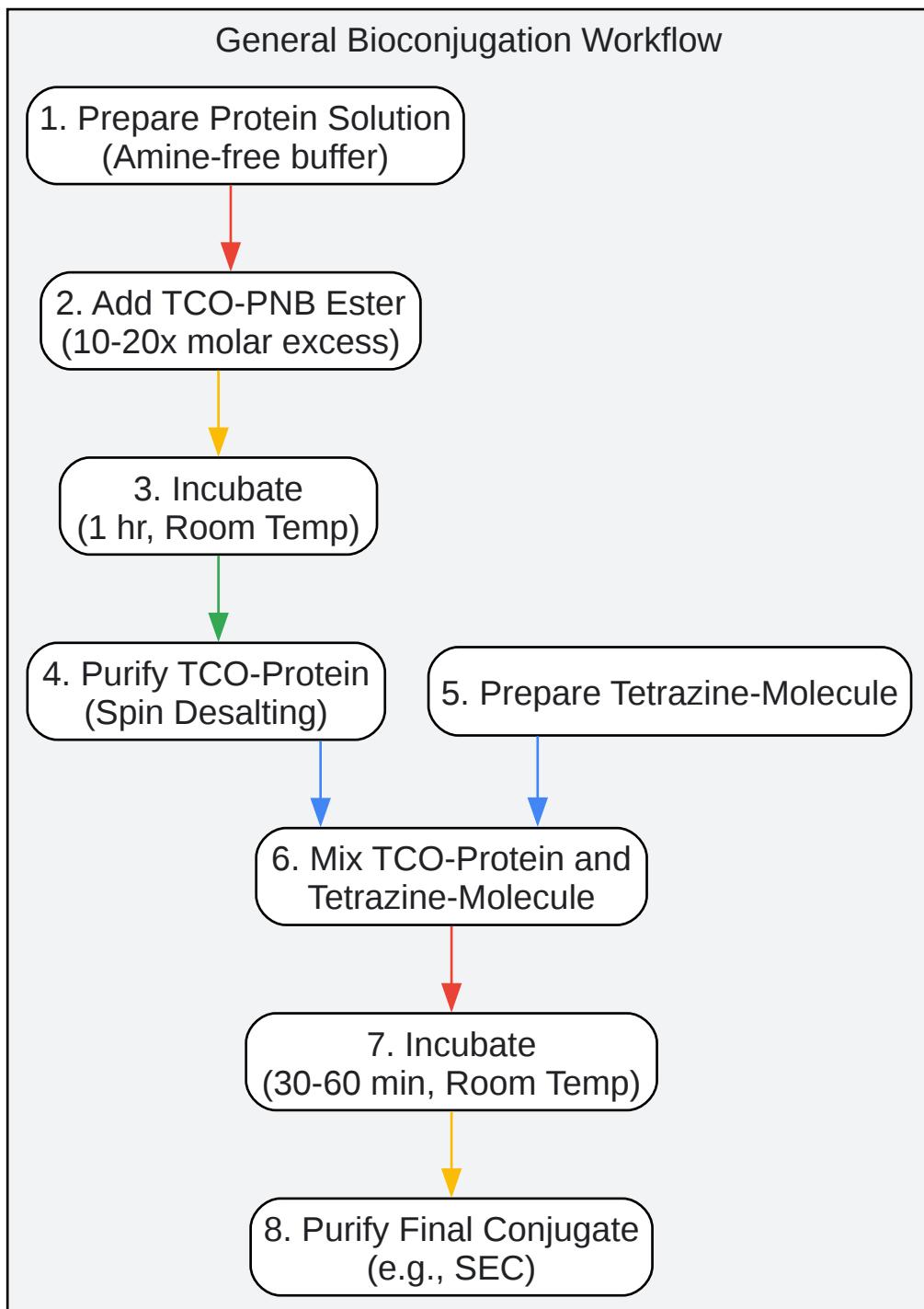
Reaction Mechanisms



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Caption: Reaction mechanisms of **(2E)-TCO-PNB ester**.

Experimental Workflow



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Caption: Experimental workflow for TCO-PNB ester bioconjugation.

Storage and Handling

(2E)-TCO-PNB ester should be stored at -20°C in a sealed container, protected from moisture and light.[11] It is important to note that the trans-cyclooctene isomer is thermodynamically less stable than its cis- counterpart and can isomerize over time, leading to a loss of reactivity.[12] Therefore, long-term storage is not recommended.[12] When preparing solutions, anhydrous solvents such as DMF or DMSO should be used.[11]

Conclusion

(2E)-TCO-PNB ester is a powerful and versatile tool in chemical biology and drug development. Its dual reactivity allows for the efficient and specific labeling of biomolecules with the highly reactive trans-cyclooctene handle. The subsequent IEDDA ligation with tetrazines offers an unparalleled combination of speed, selectivity, and biocompatibility, enabling the construction of complex bioconjugates for a wide range of applications, from targeted drug delivery to advanced cellular imaging. Understanding the underlying mechanisms and adhering to optimized protocols are key to successfully leveraging the capabilities of this important bioorthogonal reagent.

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